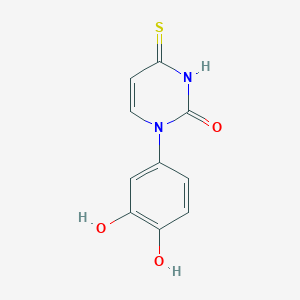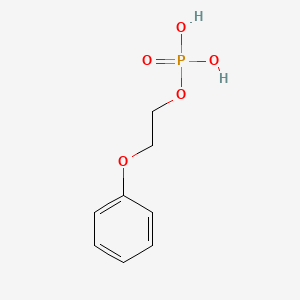
Ethanol, 2-phenoxy-, phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-phenoxy-, phosphate: is an organic compound with the chemical formula C8H10O2 2-phenoxyethanol and is a colorless, oily liquid with a faint aromatic odor. This compound is widely used in various industries due to its versatile properties, including its role as a solvent, preservative, and intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson Ether Synthesis: This method involves the reaction of phenol with ethylene oxide in the presence of an alkali-metal hydroxide or alkali-metal borohydride.
Hydroxyethylation of Phenol: Another common method involves the hydroxyethylation of phenol using ethylene oxide in an alkaline environment.
Industrial Production Methods: Industrial production of 2-phenoxyethanol often employs the hydroxyethylation of phenol due to its efficiency and high yield. The process is carried out in large reactors under controlled conditions to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-phenoxyethanol can undergo oxidation reactions to form phenoxyacetic acid.
Reduction: Reduction of 2-phenoxyethanol can yield phenoxyethane.
Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Phenoxyacetic acid.
Reduction: Phenoxyethane.
Substitution: Various substituted phenoxyethanol derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: 2-phenoxyethanol is used as a solvent and intermediate in organic synthesis. It is also employed in the preparation of various chemical compounds and materials .
Biology: In biological research, 2-phenoxyethanol is used as a preservative in biological samples and reagents. It is also utilized in the formulation of culture media and other biological preparations .
Medicine: This compound is used as a preservative in pharmaceuticals and vaccines. Its antimicrobial properties make it effective in preventing contamination and extending the shelf life of medical products .
Industry: 2-phenoxyethanol is widely used in the cosmetics industry as a preservative and fragrance ingredient. It is also employed in the production of dyes, inks, and resins .
Mécanisme D'action
2-phenoxyethanol exerts its effects primarily through its antimicrobial properties. It disrupts the cell membranes of bacteria and fungi, leading to cell lysis and death. This compound is effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria .
Comparaison Avec Des Composés Similaires
Phenetole: An aromatic ether with similar solvent properties.
Ethylene glycol monophenyl ether: Another glycol ether with comparable uses in industry and research.
Phenyl cellosolve: A glycol ether used as a solvent and preservative.
Uniqueness: 2-phenoxyethanol is unique due to its combination of antimicrobial properties and versatility as a solvent and preservative. Its ability to function effectively in various formulations and applications makes it a valuable compound in multiple fields .
Propriétés
Numéro CAS |
68511-19-3 |
|---|---|
Formule moléculaire |
C8H11O5P |
Poids moléculaire |
218.14 g/mol |
Nom IUPAC |
2-phenoxyethyl dihydrogen phosphate |
InChI |
InChI=1S/C8H11O5P/c9-14(10,11)13-7-6-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,9,10,11) |
Clé InChI |
KSTDNMVCVQWPJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OCCOP(=O)(O)O |
Numéros CAS associés |
49862-22-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


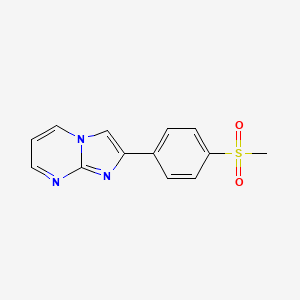
![2-[4-(Pentyloxy)phenyl]quinoline-4-carboxylic acid](/img/structure/B14165106.png)
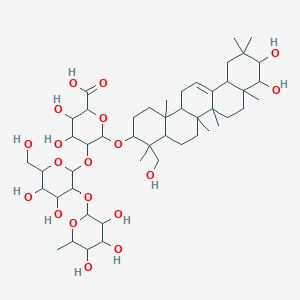
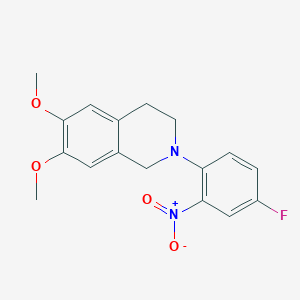
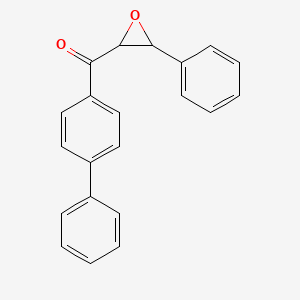
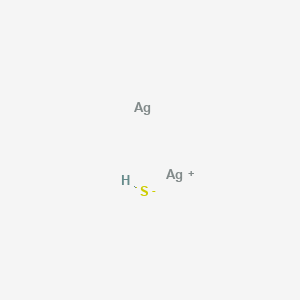
![Methyl (1R,5S)-1,5,6,8-tetrahydro-8-oxo-1,5-methano-2H-pyrido[1,2-a][1,5]diazocine-3(4H)-propanoate](/img/structure/B14165137.png)

![(E)-1-(4-propan-2-ylphenyl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]methanimine](/img/structure/B14165144.png)
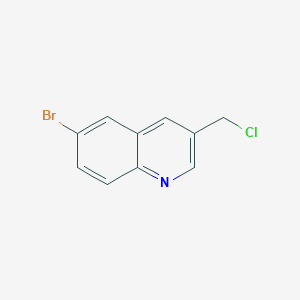
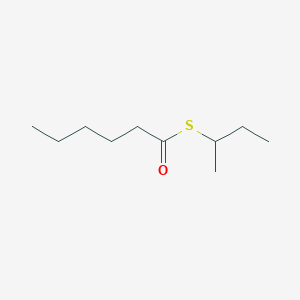
![Methyl 5-[({5-[(2-bromophenoxy)methyl]furan-2-yl}carbonyl)amino]-4-carbamoyl-3-methylthiophene-2-carboxylate](/img/structure/B14165181.png)

